

3,4-Dibromotetrahydrothiophene 1,1-dioxide properties

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Compound of Interest

Compound Name: **3,4-Dibromosulfolane**

Cat. No.: **B084020**

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An In-Depth Technical Guide to 3,4-Dibromotetrahydrothiophene 1,1-dioxide: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3,4-Dibromotetrahydrothiophene 1,1-dioxide, a pivotal reagent in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's core properties, provides a detailed synthesis protocol, explores its critical applications as a synthetic intermediate, and outlines essential safety and handling procedures.

Core Physicochemical and Spectroscopic Properties

3,4-Dibromotetrahydrothiophene 1,1-dioxide, also known as **3,4-Dibromosulfolane**, is a stable, crystalline solid at room temperature.^[1] Its structure, featuring a saturated five-membered sulfone ring with vicinal bromine atoms, makes it an exceptionally useful and versatile building block in synthetic chemistry. The electron-withdrawing sulfone group significantly influences the reactivity of the adjacent C-H bonds and the C-Br bonds, predisposing the molecule to specific, high-yield transformations.^[1]

Physical and Chemical Data

A summary of the key physicochemical properties is presented in the table below for quick reference.

Property	Value	Reference(s)
IUPAC Name	3,4-dibromothiolane 1,1-dioxide	[2]
Synonyms	3,4-Dibromosulfolane, NSC 39636	[1][2]
CAS Number	15091-30-2	[2][3]
Molecular Formula	C ₄ H ₆ Br ₂ O ₂ S	[2][3]
Molecular Weight	277.96 g/mol	[2][3]
Appearance	White to off-white crystalline solid/powder	[1]
Melting Point	143 °C	[3]
Boiling Point	402.3 °C (Predicted)	[3]
InChIKey	CGWKQCYAMPDEGC-UHFFFAOYSA-N	[2][3]
SMILES	O=S1(=O)CC(Br)C(Br)C1	[1]

Spectroscopic Profile

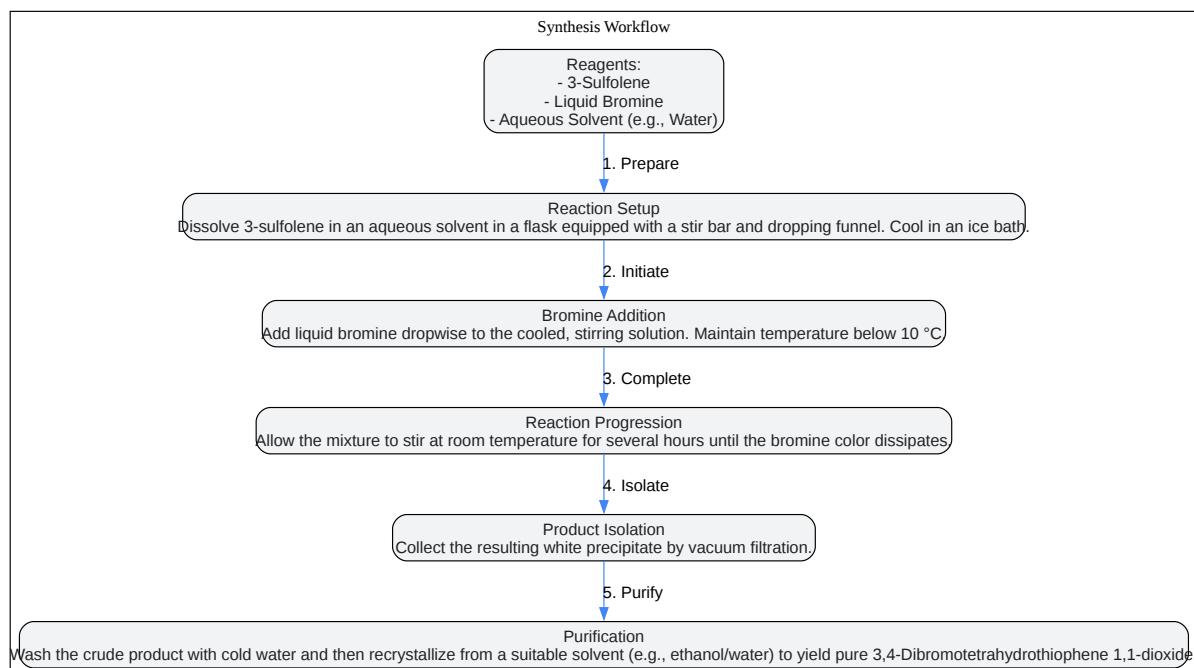
Spectroscopic data is crucial for the unambiguous identification and quality control of the compound.

- ¹H NMR: Spectral data is available and can be referenced for structural confirmation.[2]
- IR Spectra (KBr Wafer): Key stretches associated with the sulfone group (O=S=O) are prominent, typically appearing as strong bands around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric). The C-Br stretches appear in the fingerprint region.[2]
- Mass Spectrometry (GC-MS): The mass spectrum provides definitive evidence of the molecular weight and bromine isotope pattern.[2]

Synthesis Protocol: From 3-Sulfolene to 3,4-Dibromotetrahydrothiophene 1,1-dioxide

The most direct and efficient synthesis of the title compound is achieved through the electrophilic addition of bromine across the double bond of 2,5-dihydrothiophene 1,1-dioxide (commonly known as 3-sulfolene).[4] This reaction is a classic example of alkene halogenation, where the electron-rich π -bond of the sulfolene attacks a bromine molecule, proceeding through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion occurs from the anti-face, typically resulting in the trans-dibrominated product.

Experimental Workflow



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Caption: Mechanism of the Ramberg-Bäcklund reaction.

Field-Proven Insight: The primary advantage of using 3,4-Dibromotetrahydrothiophene 1,1-dioxide is that it serves as a stable, solid, and easily handled precursor to 1,3-butadiene, which is a gas at room temperature. This allows for the controlled, *in situ* generation of the diene in a reaction vessel, which is particularly valuable for performing Diels-Alder reactions with high precision and safety. [5] The rate of diene generation can be controlled by the addition of the base, allowing for cleaner reactions and higher yields of the desired cycloadduct.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols must be strictly followed. The information provided here is a synthesis of available safety data sheets and should be supplemented by a full institutional risk assessment before use.

Hazard Identification

The compound is classified with the following GHS hazard statements:

- H315: Causes skin irritation. [2]* H319: Causes serious eye irritation. [2]* H335: May cause respiratory irritation. [2]

Recommended Handling and PPE

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles with side shields.
 - Hand Protection: Use impervious gloves (e.g., nitrile).
 - Skin and Body Protection: Wear a standard laboratory coat.
- Handling Practices: Avoid generating dust. Ensure all sources of ignition are removed from the handling area.

First Aid Measures

- In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
- In Case of Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
- In Case of Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.
- In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place. [3]Keep away from strong bases and oxidizing agents.

Conclusion

3,4-Dibromotetrahydrothiophene 1,1-dioxide is a synthetically valuable reagent whose utility is centered on its ability to act as a stable precursor for dienes via the Ramberg-Bäcklund reaction. Its well-defined properties, straightforward synthesis, and critical role in facilitating controlled cycloaddition reactions underscore its importance in the toolkit of the modern organic chemist. Adherence to rigorous safety protocols is essential for its handling and application.

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